molecular formula C7H6F2O2S B2466934 2,4-Difluoro-1-(methylsulfonyl)benzene CAS No. 236739-02-9

2,4-Difluoro-1-(methylsulfonyl)benzene

Cat. No.: B2466934
CAS No.: 236739-02-9
M. Wt: 192.18
InChI Key: QERFJRMBVQTJAP-UHFFFAOYSA-N
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Description

2,4-Difluoro-1-(methylsulfonyl)benzene: is an organic compound with the molecular formula C7H6F2O2S It is a derivative of benzene, where two fluorine atoms are substituted at the 2nd and 4th positions, and a methylsulfonyl group is attached at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1-(methylsulfonyl)benzene typically involves the following steps:

    Fluorination: or .

    Sulfonylation: The methylsulfonyl group can be introduced by reacting the fluorinated benzene derivative with in the presence of a base such as or .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,4-Difluoro-1-(methylsulfonyl)benzene can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or can be used under mild conditions to achieve substitution.

    Oxidation: Oxidizing agents like or can be employed for oxidation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of sulfone derivatives or other oxidized products.

Scientific Research Applications

Chemistry: 2,4-Difluoro-1-(methylsulfonyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activity against certain enzymes or receptors, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require specific chemical properties imparted by the fluorine and sulfonyl groups.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1-(methylsulfonyl)benzene depends on its interaction with molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Receptors: It can interact with cell surface or intracellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

    2,4-Difluoronitrobenzene: Similar in structure but contains a nitro group instead of a methylsulfonyl group.

    2,4-Difluorotoluene: Contains a methyl group instead of a methylsulfonyl group.

    2,4-Difluorobenzene: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

Uniqueness: 2,4-Difluoro-1-(methylsulfonyl)benzene is unique due to the combination of fluorine and methylsulfonyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

2,4-difluoro-1-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERFJRMBVQTJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946487
Record name 2,4-Difluoro-1-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236739-02-9
Record name 2,4-Difluoro-1-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 236739-02-9
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